molecular formula C26H26FN3O4 B2549083 ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105204-79-2

ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2549083
CAS No.: 1105204-79-2
M. Wt: 463.509
InChI Key: JCEKAZKQZYEOOT-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C26H26FN3O4 and its molecular weight is 463.509. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Compounds with a piperazine moiety, such as this one, are widely employed in drugs and show a wide range of biological and pharmaceutical activity .

Mode of Action

The exact mode of action of This compound It’s worth noting that compounds with a piperazine moiety have been found to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The in silico adme properties of similar compounds have been predicted in previous studies .

Result of Action

The molecular and cellular effects of This compound Compounds with a piperazine moiety have been associated with a wide range of biological and pharmaceutical activities .

Properties

IUPAC Name

ethyl 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4/c1-3-34-26(33)21-17(2)28-23(22(21)18-9-5-4-6-10-18)24(31)25(32)30-15-13-29(14-16-30)20-12-8-7-11-19(20)27/h4-12,28H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEKAZKQZYEOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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